CZC-25146

Description

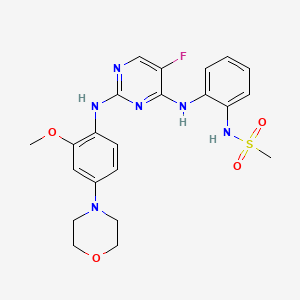

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHHOTZUJIXPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Target of CZC-25146: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-25146 is a potent and selective small molecule inhibitor that has garnered significant interest within the fields of neurodegenerative disease research and kinase inhibitor development. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the study of kinase signaling pathways.

Primary Cellular Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

The primary cellular target of this compound is Leucine-Rich Repeat Kinase 2 (LRRK2), a large, multi-domain protein with both kinase and GTPase activity.[1][2][3][4][5] Mutations in the LRRK2 gene are a significant cause of familial and sporadic Parkinson's disease (PD), making it a key therapeutic target.[2][5][6] this compound acts as a potent inhibitor of the kinase function of LRRK2.[1][3][4]

Mechanism of Action

This compound exerts its inhibitory effect on LRRK2's kinase domain, which is responsible for transferring a phosphate group from ATP to substrate proteins.[1][2][7] The G2019S mutation, one of the most common pathogenic LRRK2 mutations, leads to hyperactivation of its kinase activity.[5] this compound has been shown to inhibit both wild-type (WT) LRRK2 and the hyperactive G2019S mutant with nanomolar potency.[1][4] By blocking the kinase activity of LRRK2, this compound can attenuate the downstream pathological effects associated with its hyperactivation, such as neuronal injury and neurite retraction.[2][6]

Quantitative Data

The inhibitory activity of this compound against its primary target and its selectivity have been quantified through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound against LRRK2

| Target | Assay Type | IC50 (nM) | Reference |

| Human Wild-Type LRRK2 | Cell-free assay | 4.76 | [1][4] |

| Human G2019S LRRK2 | Cell-free assay | 6.87 | [1][4] |

Table 2: Off-Target Kinase Inhibition Profile of this compound

This compound has been profiled against a panel of kinases to determine its selectivity. While highly selective for LRRK2, it has shown inhibitory activity against a small number of other kinases at higher concentrations.[3][4][7]

| Off-Target Kinase |

| PLK4 |

| GAK |

| TNK1 |

| CAMKK2 |

| PIP4K2 |

Note: Specific IC50 values for off-target kinases are not consistently reported in the public domain but are generally higher than for LRRK2.

Table 3: Cellular Activity of this compound

| Cellular Model | Effect | EC50 (nM) | Reference |

| Primary rodent neurons with G2019S LRRK2 | Attenuation of neuronal injury | ~100 | [2][4] |

| Primary human neurons with G2019S LRRK2 | Rescue of neurite defects | < 8 | [6] |

Experimental Protocols

The identification and characterization of this compound as a LRRK2 inhibitor have been supported by a range of sophisticated experimental techniques.

Chemoproteomics-Based Inhibitor Discovery and Profiling

A chemoproteomics strategy was employed to identify and profile potent and selective LRRK2 inhibitors, including this compound.[2][6]

Methodology:

-

Affinity Matrix Preparation: A linkable analog of a known kinase inhibitor (e.g., sunitinib) is synthesized and immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix.[2]

-

Lysate Incubation: Cell or tissue lysates expressing the target kinase (LRRK2) are incubated with the affinity matrix.[6]

-

Competitive Binding: The lysate is pre-incubated with a library of small molecule inhibitors, including this compound, at various concentrations before being added to the affinity matrix.[2]

-

Protein Pulldown and Digestion: The beads are washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted and digested into peptides, typically using trypsin.

-

Quantitative Mass Spectrometry: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were competed off by the free inhibitor.[2][6]

-

IC50 Determination: The concentration-dependent displacement of LRRK2 from the affinity matrix is used to calculate the IC50 value for the inhibitor.[2]

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to measure the kinase activity of LRRK2 and the inhibitory potential of compounds like this compound.[6]

Methodology:

-

Reaction Components: Recombinant human wild-type or G2019S LRRK2 enzyme, a biotinylated peptide substrate, and ATP are combined in a reaction buffer.

-

Inhibitor Addition: this compound is added at a range of concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for phosphorylation of the substrate.

-

Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium-labeled anti-phosphoserine antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor).

-

Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into close proximity, resulting in a FRET signal that is measured on a plate reader.

-

IC50 Calculation: The reduction in the FRET signal with increasing inhibitor concentration is used to calculate the IC50 value.[6]

Neurite Outgrowth Assay in Primary Neurons

This assay is used to assess the ability of this compound to rescue the toxic effects of mutant LRRK2 on neuronal morphology.[2][6]

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from rodents or derived from human induced pluripotent stem cells (iPSCs) and cultured.[2][8]

-

Transfection: Neurons are transfected with plasmids encoding for mutant LRRK2 (e.g., G2019S) and a fluorescent reporter protein (e.g., GFP) to visualize neuronal morphology.[2][6]

-

Compound Treatment: this compound is added to the culture medium at various concentrations at the time of transfection.[2]

-

Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite growth.[8]

-

Imaging: The neurons are fixed, and images are captured using a high-content imaging system.[8]

-

Quantification: The length and branching of neurites of the GFP-positive neurons are quantified using automated image analysis software.[2][6]

-

EC50 Determination: The concentration of this compound that produces a half-maximal rescue of the neurite shortening phenotype is determined.[6]

Visualizations

Signaling Pathway

Caption: LRRK2 signaling in normal, pathological, and this compound-treated states.

Experimental Workflow: Chemoproteomics

Caption: Workflow for chemoproteomics-based inhibitor profiling.

Experimental Workflow: Neurite Outgrowth Assay

References

- 1. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LRRK2 Kinase Enzyme System Application Note [promega.sg]

- 3. promega.com [promega.com]

- 4. protocols.io [protocols.io]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

A Technical Guide to the LRRK2 G2019S Inhibition Kinetics of CZC-25146

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical target in the development of therapeutics for Parkinson's disease, with the G2019S mutation being the most common cause of both familial and sporadic forms of the disease. This mutation leads to abnormally high kinase activity, which is linked to neuronal toxicity. CZC-25146 is a potent and selective chemical probe developed to inhibit LRRK2 kinase activity. This document provides a detailed overview of the inhibition kinetics of this compound against the pathogenic G2019S mutant of LRRK2, including quantitative data, experimental methodologies, and the compound's mechanism of action.

Quantitative Inhibition Data

This compound demonstrates potent inhibition of both wild-type (WT) and G2019S mutant LRRK2 in various assay formats. The data highlights its efficacy in cell-free biochemical assays and its functional consequence in cell-based models of neurodegeneration.

| Parameter | Target | Value | Assay Type | Reference |

| IC₅₀ | Human LRRK2 G2019S | 6.87 nM | Cell-Free Kinase Assay | [1][2][3] |

| IC₅₀ | Human LRRK2 WT | 4.76 nM | Cell-Free Kinase Assay | [1][2][3] |

| IC₅₀ | Mouse LRRK2 | ~10 - 30 nM | Chemoproteomics Binding Assay | [4] |

| EC₅₀ | Neuroprotection | ~100 nM | G2019S-mediated toxicity in primary rodent neurons | [3][4] |

Mechanism of Action and Selectivity

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Its development was facilitated by a chemoproteomics strategy that enabled the generation of robust structure-activity relationship data.[4] While potent against LRRK2, this compound exhibits a favorable selectivity profile. In a broad panel of 185 different protein kinases, it was found to inhibit only five other kinases, namely PLK4, GAK, TNK1, CAMKK2, and PIP4K2.[2][3][5] This high degree of selectivity makes it a valuable tool for studying LRRK2-specific signaling pathways.

Figure 1. Mechanism of LRRK2 G2019S inhibition by this compound.

Experimental Protocols

The kinetic parameters of this compound were determined using a combination of biochemical and cell-based assays.

Chemoproteomics-Based Binding Assay (IC₅₀ Determination)

This method was employed to quantify the binding affinity of this compound to endogenous LRRK2 in a complex biological mixture.

-

Preparation of Affinity Matrix: A sunitinib analog (la-S7) was immobilized on a solid support to create an affinity matrix capable of capturing LRRK2.[4]

-

Lysate Preparation: Mouse brain or kidney tissues were homogenized to produce protein extracts.[4]

-

Competitive Binding: Aliquots of the lysate were pre-incubated with a serial dilution of this compound (or vehicle control) to allow the inhibitor to bind to LRRK2.[4]

-

Affinity Capture: The lysates were then passed over the la-S7 affinity matrix. LRRK2 molecules not already bound by free this compound were captured by the matrix.[4]

-

Elution and Digestion: Bound proteins were eluted from the matrix and digested into tryptic peptides.

-

Quantification by LC-MS/MS: The resulting peptides were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isobaric tags (e.g., TMT) were used for relative quantification of LRRK2 peptides across the different inhibitor concentrations.[4]

-

Data Analysis: IC₅₀ curves were generated by plotting the reduction in the LRRK2 mass spectrometry signal as a function of this compound concentration.[4]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (IC₅₀ Determination)

This homogenous biochemical assay measures the enzymatic activity of purified recombinant LRRK2.

-

Reagents: The assay includes recombinant human LRRK2 (WT or G2019S), a suitable substrate (e.g., LRRKtide), ATP, and the inhibitor this compound.[4][6]

-

Reaction Setup: A serial dilution of this compound is prepared in assay wells. The enzyme and substrate/ATP mix are then added to initiate the kinase reaction.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at room temperature.

-

Detection: A detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and an acceptor fluorophore is added.

-

Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and acceptor into close proximity, generating a FRET signal. The signal is measured on a plate reader capable of time-resolved fluorescence.

-

Data Analysis: The decrease in the FRET signal correlates with the inhibition of LRRK2 activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Neuroprotection Assay (EC₅₀ Determination)

This assay evaluates the ability of this compound to prevent the toxic effects of mutant LRRK2 in a more physiologically relevant system.

-

Cell Culture and Transfection: Primary cortical neurons (rodent or human) are cultured. Cells are co-transfected with plasmids encoding for LRRK2 G2019S and a green fluorescent protein (GFP) to visualize neuronal morphology.[4]

-

Compound Treatment: Immediately following transfection, the neurons are treated with a serial dilution of this compound or a vehicle control (DMSO).[4]

-

Incubation: The cells are incubated for a period sufficient to observe LRRK2-induced toxicity (e.g., 48-72 hours).

-

Imaging and Analysis: Neurons are imaged using fluorescence microscopy. The morphology of GFP-positive neurons is analyzed using a computerized algorithm to measure parameters such as average neurite length. Neuronal injury is characterized by neurite retraction and shortening.[4]

-

Data Analysis: The protective effect of this compound is quantified by measuring the preservation of neurite length compared to vehicle-treated controls. EC₅₀ values are determined from the resulting dose-response curve.[4]

Figure 2. General experimental workflow for inhibitor characterization.

Conclusion

This compound is a well-characterized inhibitor of LRRK2 kinase activity, demonstrating low nanomolar potency against the disease-relevant G2019S mutant. Its efficacy has been confirmed through multiple orthogonal assays, from direct binding and enzymatic activity to functional rescue of neuronal phenotypes in cellular models. The detailed protocols and quantitative data presented herein underscore its value as a chemical probe for dissecting LRRK2 biology and as a foundational compound in the pursuit of disease-modifying therapies for Parkinson's disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CZC 25146 | LRRK2 | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling CZC-25146: A Potent LRRK2 Inhibitor for Neurodegenerative Disease Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 is a potent and selective, orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease and other neurodegenerative disorders. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate LRRK2-mediated signaling pathways and their role in disease pathogenesis.

Physicochemical and Pharmacokinetic Properties

This compound is a small molecule inhibitor with well-defined chemical characteristics. A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1191911-26-8 | [1][2][3] |

| Molecular Weight | 488.54 g/mol (free base) | [2][3][4] |

| Molecular Formula | C₂₂H₂₅FN₆O₄S | [2][3][4] |

| IC₅₀ (Wild-Type LRRK2) | 4.76 nM | [1][3] |

| IC₅₀ (G2019S LRRK2) | 6.87 nM | [1][3] |

| EC₅₀ (Neuronal Injury Attenuation) | ~100 nM (rodent neurons) | [5] |

| EC₅₀ (Neuronal Injury Attenuation) | ~4 nM (human neurons) | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of LRRK2.[4] This inhibition prevents the autophosphorylation of LRRK2 and the subsequent phosphorylation of its downstream substrates, thereby modulating various cellular processes. The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to increased kinase activity. This compound potently inhibits both wild-type and the pathogenic G2019S mutant of LRRK2.[1][3]

Beyond LRRK2, this compound has been shown to inhibit a small number of other kinases at higher concentrations, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[1][3] Understanding this selectivity profile is crucial for interpreting experimental results.

The inhibition of LRRK2 by this compound has been demonstrated to have significant downstream effects, most notably the attenuation of mutant LRRK2-induced neuronal injury.[3][4] Furthermore, studies have indicated that inhibition of LRRK2 kinase activity can stimulate macroautophagy, a key cellular process for clearing aggregated proteins and damaged organelles.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published research.

In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

This assay is used to determine the IC₅₀ of this compound against LRRK2.

Materials:

-

Recombinant human wild-type LRRK2 or G2019S LRRK2

-

LRRKtide (a synthetic peptide substrate)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add LRRK2 enzyme, the LRRKtide substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for LRRK2.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents and incubate to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for Attenuation of Mutant LRRK2-Induced Neuronal Injury

This assay assesses the neuroprotective effects of this compound.

Materials:

-

Primary cortical neurons (rodent or human)

-

Plasmids encoding mutant LRRK2 (e.g., G2019S) and a fluorescent reporter (e.g., GFP)

-

Transfection reagent (e.g., Lipofectamine)

-

Neuronal culture medium

-

This compound stock solution (in DMSO)

-

Microscopy imaging system

Procedure:

-

Culture primary cortical neurons to the desired density.

-

Co-transfect the neurons with the mutant LRRK2 and GFP plasmids.

-

Immediately after transfection, treat the cells with various concentrations of this compound or vehicle (DMSO).

-

Culture the neurons for a period sufficient to observe neurite retraction or cell death (e.g., 48-72 hours).

-

Acquire images of the GFP-positive neurons using a fluorescence microscope.

-

Quantify neuronal morphology, such as neurite length and branching, or cell viability using appropriate software.

-

Determine the EC₅₀ of this compound for preventing neuronal injury.

Western Blot Analysis of Autophagy Markers

This protocol is used to investigate the effect of this compound on autophagy.

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

Primary antibodies against LC3B and p62

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against LC3B and p62.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of LC3-II to LC3-I and the levels of p62.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in cellular function and disease. Its high potency and selectivity make it a superior probe compared to earlier, less specific kinase inhibitors. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of LRRK2 inhibition in neurodegenerative and other diseases. As with any pharmacological agent, careful experimental design and appropriate controls are essential for obtaining robust and reproducible data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CZC 25146 | LRRK2 | Tocris Bioscience [tocris.com]

- 4. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of CZC-25146: A Potent and Selective LRRK2 Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to Parkinson's disease, making the LRRK2 kinase a compelling therapeutic target. This whitepaper details the discovery and synthesis of CZC-25146, a potent and selective LRRK2 inhibitor that has emerged as a valuable tool compound for studying LRRK2 biology and a potential scaffold for the development of novel therapeutics. Through a sophisticated chemoproteomics-based screening strategy, this compound was identified and subsequently characterized, demonstrating high affinity for both wild-type LRRK2 and the pathogenic G2019S mutant. This document provides a comprehensive overview of the discovery process, key biological data, and the experimental protocols utilized in its initial characterization, offering a valuable resource for researchers in the fields of neurodegenerative disease and kinase inhibitor development.

Discovery via Chemoproteomics

The discovery of this compound was not the result of a traditional high-throughput screening campaign but rather a targeted and innovative chemoproteomics approach. This strategy leveraged the known kinase inhibitor sunitinib as a starting point to identify novel LRRK2 binders from complex biological mixtures.

An analog of sunitinib was synthesized to incorporate a linker, allowing it to be immobilized on a solid support matrix. This "bait" was then used to capture interacting proteins, including LRRK2, from mouse brain and kidney extracts. By employing quantitative mass spectrometry, the researchers could then assess the ability of other small molecules to compete with the immobilized analog for LRRK2 binding. This competitive binding assay allowed for the determination of the binding affinity (IC50) of a library of compounds, ultimately leading to the identification of this compound as a highly potent and selective LRRK2 inhibitor.[1]

Synthesis

While the detailed, step-by-step synthetic route for this compound is typically found in the supplementary materials of the primary research article, the core structure of the molecule, N-[2-[[5-Fluoro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide, suggests a multi-step synthesis involving the sequential coupling of substituted pyrimidines and anilines. The synthesis would likely culminate in the formation of the key diarylamine and sulfonamide functionalities.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of LRRK2 kinase activity. In vitro biochemical assays have demonstrated its ability to inhibit both wild-type LRRK2 and the common pathogenic G2019S mutant in the low nanomolar range.[2][3][4] This potent activity is crucial for effectively modulating LRRK2 signaling in cellular and in vivo models.

A key attribute of a high-quality chemical probe is its selectivity. This compound has been profiled against a broad panel of kinases and has shown a remarkably clean selectivity profile.[5] It was found to potently inhibit only a small number of other kinases, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2C, none of which are known to be associated with significant toxicity.[3][4]

| Target | IC50 (nM) | Assay Type |

| Wild-Type LRRK2 | 4.76 | Cell-free |

| G2019S LRRK2 | 6.87 | Cell-free |

Table 1: In Vitro Inhibitory Activity of this compound against LRRK2.[2][3][4]

Neuroprotective Effects in Cellular Models

A critical step in the validation of a potential therapeutic agent for Parkinson's disease is the demonstration of its ability to protect neurons from degeneration. This compound has shown significant neuroprotective effects in primary neuronal cultures.

In primary rodent neurons, expression of the G2019S LRRK2 mutant leads to neuronal injury and death. Treatment with this compound was able to attenuate this toxicity in a concentration-dependent manner, with an EC50 of approximately 100 nM.[1] At higher concentrations, it completely blocked the neurotoxic effects of both G2019S and another pathogenic mutant, R1441C.[1]

Similar protective effects were observed in primary human cortical neurons. The G2019S LRRK2 mutant was shown to reduce the average neurite length, a measure of neuronal health. This compound rescued this neurite shortening in a dose-dependent manner.[1] Importantly, this compound did not exhibit cytotoxicity in human cortical neurons at concentrations up to 5 μM over a seven-day period.[3]

| Cell Model | Endpoint | EC50 |

| Primary Rodent Neurons (G2019S LRRK2) | Neuronal Injury and Death | ~100 nM |

| Primary Human Cortical Neurons (G2019S LRRK2) | Neurite Shortening | Not explicitly stated, but effective at low nM |

Table 2: Neuroprotective Activity of this compound in Cellular Models.[1]

Pharmacokinetics

Initial pharmacokinetic studies in mice have been conducted to assess the drug-like properties of this compound. Following intravenous administration, the compound exhibited favorable pharmacokinetic parameters, including a relatively good volume of distribution and clearance, suggesting it is suitable for in vivo studies.[3] However, it is important to note that this compound has been reported to have poor blood-brain barrier penetration.[5]

| Parameter | Value | Species | Route of Administration |

| Volume of Distribution (Vd) | 5.4 L/kg | Mouse | Intravenous |

| Clearance (CL) | 2.3 L/hr/kg | Mouse | Intravenous |

Table 3: Pharmacokinetic Parameters of this compound in Mice.

Experimental Protocols

LRRK2 Kinase Inhibition Assay (Cell-Free)

A time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity assay was utilized to determine the IC50 values of this compound against human wild-type and G2019S LRRK2. The assay measures the phosphorylation of a substrate peptide by the LRRK2 enzyme. The concentration of ATP used in the assay was 100 μM, which approximates the Km of LRRK2 for ATP. The IC50 values were calculated from the dose-response curves of the inhibitor.

Neuronal Rescue Assay in Primary Rodent Cortical Neurons

-

Cell Culture: Primary cortical neuronal cultures were established from rats.

-

Transfection: On day in vitro (DIV) 14, neurons were transfected with LRRK2 (wild-type or mutant) and eGFP constructs at a molar ratio of 15:1 using Lipofectamine 2000.

-

Treatment: this compound was administered at the time of transfection and maintained in the culture medium until the assessment of toxicity.

-

Toxicity Assessment: Cell injury was defined as the loss of viable neurons. A viable neuron was characterized as having at least one smooth neurite with a length twice that of the cell body. Images were captured on DIV 16 using a Zeiss Automatic stage with Axiovision 6.0 software.[1]

Conclusion

This compound represents a significant advancement in the development of LRRK2-targeted chemical probes. Its discovery through a sophisticated chemoproteomics platform highlights the power of this approach for identifying highly selective kinase inhibitors. The potent and selective inhibition of LRRK2, coupled with demonstrated neuroprotective effects in relevant cellular models, establishes this compound as an invaluable tool for dissecting the complex biology of LRRK2 in both health and disease. While its limited brain penetrance may restrict its direct therapeutic application for Parkinson's disease, the structural and pharmacological insights gained from this compound will undoubtedly fuel the design and development of the next generation of LRRK2 inhibitors with improved central nervous system exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

How to dissolve and store CZC-25146 for experiments

These application notes provide detailed protocols for the dissolution and storage of CZC-25146, a potent and selective LRRK2 inhibitor, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with IC₅₀ values of 4.76 nM and 6.87 nM for wild-type and G2019S mutant LRRK2, respectively[1][2][3][4]. It also shows inhibitory activity against PLK4, GAK, TNK1, CAMKK2, and PIP4K2C[2][3]. Due to its role in attenuating mutant LRRK2-induced neuronal injury, this compound is a valuable tool for research in neurodegenerative diseases, particularly Parkinson's disease[1][2][3].

Chemical Properties

| Property | Value | Source |

| Molecular Weight | 488.54 g/mol | [2][3][5][6] |

| Formula | C₂₂H₂₅FN₆O₄S | [2][3][5][6] |

| CAS Number | 1191911-26-8 | [1][3][5][6] |

| Appearance | Solid powder | [6][7] |

| Purity | ≥98% | [3][5] |

Solubility

This compound is soluble in organic solvents but insoluble in water and ethanol[4]. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility[1][4]. For enhanced solubility, warming the solution at 37°C and using an ultrasonic bath may be beneficial[2][8].

| Solvent | Maximum Concentration | Source |

| DMSO | ≥ 46 mg/mL (94.16 mM) to 100 mM (48.85 mg/mL) | [1][3] |

| DMF | 10 mg/mL | [5] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |

| Water | Insoluble | [4] |

| Ethanol | Insoluble | [4] |

Storage and Stability

Proper storage of this compound is crucial to maintain its activity.

| Form | Storage Temperature | Stability | Source |

| Solid Powder | -20°C | Up to 3 years | [1][4] |

| Stock Solution in Solvent | -80°C | Up to 1 year | [4] |

| -20°C | Up to 1 month | [4][7] |

Important Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes[4].

Experimental Protocols

Preparation of Stock Solution (In Vitro)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh the desired amount of this compound powder.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 488.54), add 204.7 µL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution[2][8].

-

Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Preparation of Working Solution (In Vivo)

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use[1].

Protocol 1: Formulation for Intravenous (i.v.) or Peritoneal (i.p.) Injection

This protocol yields a clear solution.

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure (for a 1 mL working solution):

-

Add 100 µL of a 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300.

-

Mix thoroughly until a clear solution is obtained.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

The final concentration of this compound will be 2.5 mg/mL. Adjust volumes as needed for your desired final concentration.

Protocol 2: Formulation for Oral (p.o.) Administration

This protocol results in a homogeneous suspension.

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water)

Procedure:

-

Weigh the required amount of this compound.

-

Prepare a homogeneous suspension by adding the this compound powder to the CMC-Na solution. For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution.

-

Mix thoroughly to ensure a uniform suspension before administration.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the LRRK2 signaling pathway, which is implicated in Parkinson's disease.

Caption: Inhibition of LRRK2-mediated phosphorylation by this compound.

Experimental Workflow

The diagram below outlines a general workflow for an in vitro experiment using this compound to assess its effect on neuronal cells.

Caption: General workflow for in vitro cell-based assays with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. rndsystems.com [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 7. LRRK2 Inhibitor II, this compound The LRRK2 Inhibitor II, this compound controls the biological activity of LRRK2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 8. file.glpbio.com [file.glpbio.com]

Application Notes and Protocols for CZC-25146 in Parkinson's Disease Cellular Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of CZC-25146, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, in cellular models relevant to Parkinson's disease (PD) research.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, contributing to neuronal damage and the pathological hallmarks of PD. This compound has been identified as a powerful chemical probe to investigate LRRK2-dependent signaling and pathogenesis, demonstrating neuroprotective effects in various in vitro models.[1][2]

Mechanism of Action

This compound functions as a potent and selective inhibitor of LRRK2 kinase activity.[1][2] By blocking the kinase function of both wild-type and mutant LRRK2 (e.g., G2019S, R1441C), this compound can attenuate the downstream pathological effects, including neurite damage and cell death.[1][3] Its high selectivity makes it a valuable tool for dissecting the specific roles of LRRK2 kinase activity in PD pathogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC50 (nM) | Notes |

| Wild-Type LRRK2 | TR-FRET | 4.76 | ATP concentration at 100 µM.[1] |

| G2019S LRRK2 | TR-FRET | 6.87 | ATP concentration at 100 µM.[1] |

Table 2: Neuroprotection in Cellular Models

| Cellular Model | LRRK2 Mutant | Endpoint | EC50 (nM) | Notes |

| Primary Rodent Cortical Neurons | G2019S | Neuronal Injury & Death | ~100 | Concentration-dependent attenuation.[1] |

| Primary Human Cortical Neurons | G2019S | Neurite Length & Branching | < 8 | Full restoration of neurite defects.[1] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which mutant LRRK2 contributes to neuronal injury and how this compound intervenes.

References

- 1. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Autophagy Modulation by LRRK2 with CZC-25146

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CZC-25146, a potent and selective LRRK2 inhibitor, to investigate the role of Leucine-Rich Repeat Kinase 2 (LRRK2) in the modulation of autophagy. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro experiments.

Introduction to LRRK2 and Autophagy

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[3][4][5][6][7] A growing body of evidence implicates LRRK2 in the regulation of several cellular processes, most notably macroautophagy, a fundamental cellular recycling mechanism.[1][7] Autophagy is crucial for cellular homeostasis by degrading damaged organelles and long-lived proteins.[2] Dysregulation of this pathway is associated with various neurodegenerative diseases, including PD.[2]

The precise role of LRRK2 in autophagy is still under investigation, with some studies suggesting it acts as a negative regulator, where its inhibition stimulates autophagic flux.[2][5] Conversely, other reports indicate that LRRK2 can also have a positive role in the initial stages of autophagosome formation.[3][4] Pathogenic mutations in LRRK2, such as the common G2019S mutation which enhances kinase activity, have been shown to disrupt the autophagic process, leading to an accumulation of autophagic vacuoles.[3][4]

This compound: A Chemical Probe for LRRK2

This compound is a potent and selective, cell-permeable inhibitor of LRRK2 kinase activity.[8] It serves as a valuable chemical tool to dissect the downstream signaling pathways regulated by LRRK2, particularly in the context of autophagy. By inhibiting the kinase activity of LRRK2, researchers can investigate the direct consequences on the autophagic process. Studies have demonstrated that treatment with this compound can induce an increase in the levels of LC3-II, a key marker of autophagosome formation, in a dose-dependent manner.[1] This suggests that inhibiting LRRK2 kinase activity with this compound can stimulate macroautophagy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its effects on LRRK2 and autophagy markers.

Table 1: In Vitro Potency of this compound against LRRK2

| Target | IC50 (nM) | Assay Type | Reference |

| Human Wild-Type LRRK2 | 4.76 | Cell-free | [8] |

| Human G2019S Mutant LRRK2 | 6.87 | Cell-free | [8] |

Table 2: Cellular Activity of this compound in Modulating Autophagy

| Cell Line | Treatment Concentration | Effect | Assay | Reference |

| H4 neuroglioma | 1, 2.5, 5, 10 µM (overnight) | Dose-dependent increase in LC3-II levels | Western Blot | [1] |

| Primary rodent neurons | ~100 nM (EC50) | Attenuation of G2019S LRRK2-induced neuronal injury | Neurite length assay | [9] |

| Primary human cortical neurons | 40 nM | Attenuation of G2019S and R1441C LRRK2-induced reduction in neurite length | Neurite length assay | [9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of LRRK2 in autophagy and a typical experimental workflow for studying the effects of this compound.

Caption: LRRK2's role in autophagy and the inhibitory action of this compound.

Caption: Workflow for assessing this compound's effect on autophagy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the modulation of autophagy by LRRK2 using this compound.

Protocol 1: Western Blot Analysis of LC3-II and p62/SQSTM1

This protocol is for the detection and quantification of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (dissolved in DMSO)[1]

-

DMSO (vehicle control)

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Phosphate Buffered Saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., H4 or SH-SY5Y) at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1, 2.5, 5, 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 2.5 hours or overnight).[1]

-

For autophagic flux assessment, co-treat a set of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the this compound treatment.[10]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the LC3-II and p62 levels to the loading control (β-actin).

-

Calculate the LC3-II/LC3-I ratio. An increase in this ratio upon this compound treatment suggests an increase in autophagosome formation.

-

A further accumulation of LC3-II in the presence of a lysosomal inhibitor confirms an increase in autophagic flux. A decrease in p62 levels with this compound treatment also indicates enhanced autophagic degradation.[10]

-

Protocol 2: Immunofluorescence for LC3 Puncta Formation

This protocol allows for the visualization and quantification of LC3-positive puncta, which represent autophagosomes. An increase in the number of LC3 puncta per cell is a hallmark of autophagy induction.[11]

Materials:

-

Glass coverslips

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-LC3

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Plate cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with this compound or DMSO as described in Protocol 1.

-

-

Immunostaining:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides using mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ).

-

An increase in the average number of LC3 puncta per cell in this compound-treated cells compared to the control indicates autophagy induction.

-

Protocol 3: Tandem mCherry-GFP-LC3 Autophagic Flux Assay

This protocol utilizes a tandem fluorescently tagged LC3 reporter to quantitatively measure autophagic flux.[12] In this system, GFP fluorescence is quenched in the acidic environment of the autolysosome, while mCherry fluorescence persists. Therefore, yellow puncta (GFP and mCherry) represent autophagosomes, and red puncta (mCherry only) represent autolysosomes. An increase in red puncta indicates enhanced autophagic flux.

Materials:

-

Cells stably expressing the mCherry-GFP-LC3 construct

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Live-cell imaging medium

-

Confocal microscope with live-cell imaging capabilities

Procedure:

-

Cell Culture and Treatment:

-

Plate cells stably expressing mCherry-GFP-LC3 in a glass-bottom imaging dish.

-

Treat cells with this compound or DMSO.

-

-

Live-Cell Imaging:

-

Replace the culture medium with live-cell imaging medium.

-

Acquire images using a confocal microscope, capturing both GFP and mCherry channels.

-

-

Image Analysis:

-

Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

-

An increase in the ratio of red to yellow puncta in this compound-treated cells indicates an increase in autophagic flux.

-

By following these protocols, researchers can effectively utilize this compound as a tool to elucidate the intricate role of LRRK2 in the regulation of autophagy, a pathway of significant interest in both fundamental cell biology and the development of therapeutics for neurodegenerative diseases.

References

- 1. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Autophagy and LRRK2 in the Aging Brain [frontiersin.org]

- 3. A Link between Autophagy and the Pathophysiology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine-rich repeat kinase 2 regulates autophagy through a calcium-dependent pathway involving NAADP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]

- 7. LRRK2 and autophagy: a common pathway for disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

Application Note and Protocols for the Experimental Design of CZC-25146 in iPSC-Derived Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most common pathogenic LRRK2 mutation, leads to increased kinase activity, contributing to neuronal dysfunction and degeneration. CZC-25146 is a potent and selective inhibitor of LRRK2 kinase activity, with IC50 values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant.[1] It has demonstrated neuroprotective effects in various neuronal models, including preventing mutant LRRK2-induced injury in cultured rodent and human neurons.[2][3] This document provides a detailed experimental framework for utilizing this compound in induced pluripotent stem cell (iPSC)-derived dopaminergic neurons to investigate its therapeutic potential in a human disease-relevant context.

Data Presentation

Table 1: this compound Properties and In Vitro Activity

| Property | Value | Reference |

| Target | Leucine-Rich Repeat Kinase 2 (LRRK2) | [1] |

| IC50 (Wild-Type LRRK2) | 4.76 nM | [1] |

| IC50 (G2019S LRRK2) | 6.87 nM | [1] |

| Solubility | Soluble in DMSO (e.g., 100 mM) | [4] |

| EC50 (Neuroprotection) | ~100 nM | [2] |

| Effective Concentration | 40 nM - 1 µM | [2][5] |

Table 2: Experimental Overview and Recommended Parameters

| Experiment | Purpose | iPSC-Derived Neuron Type | Key Readouts | Recommended this compound Concentrations |

| Neurite Outgrowth Assay | To assess the protective effect of this compound on neurite morphology. | Dopaminergic Neurons (with and without LRRK2 mutation) | Mean neurite length, number of primary neurites, neurite complexity. | 10 nM, 100 nM, 1 µM |

| Cell Viability Assay | To determine the effect of this compound on neuronal survival under stress conditions. | Dopaminergic Neurons (with and without LRRK2 mutation) | Cell viability (MTT reduction), cytotoxicity (LDH release). | 10 nM, 100 nM, 1 µM |

| Immunocytochemistry | To visualize and quantify neuronal markers and LRRK2 pathway components. | Dopaminergic Neurons | Tyrosine Hydroxylase (TH), β-III Tubulin, pRab10. | 100 nM |

Experimental Protocols

Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons

This protocol is adapted from established methods for generating midbrain dopaminergic neurons.[1][6][7]

Materials:

-

Human iPSCs (wild-type and LRRK2 mutant lines)

-

iPSC culture medium (e.g., mTeSR1)

-

Neural induction medium

-

Floor plate induction medium

-

Dopaminergic neuron maturation medium

-

Recombinant human growth factors (e.g., SHH, FGF8, BDNF, GDNF)

-

Small molecules for differentiation (e.g., LDN193189, SB431542, CHIR99021)

-

Coated culture plates (e.g., Matrigel or Geltrex)

Procedure:

-

iPSC Expansion: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium.

-

Neural Induction (Days 0-10): When iPSCs reach 80-90% confluency, switch to neural induction medium containing dual SMAD inhibitors (LDN193189 and SB431542).

-

Floor Plate Induction (Days 11-24): Culture neural progenitors in floor plate induction medium supplemented with SHH and FGF8 to specify midbrain floor plate progenitors.

-

Dopaminergic Neuron Progenitor Expansion (Days 25-35): Expand the dopaminergic neuron progenitors in the presence of FGF8 and CHIR99021.

-

Dopaminergic Neuron Maturation (Days 36 onwards): Terminally differentiate the progenitors into mature dopaminergic neurons using a maturation medium containing BDNF, GDNF, and other factors.

-

Characterization: Confirm the identity of dopaminergic neurons by immunocytochemistry for key markers such as Tyrosine Hydroxylase (TH), FOXA2, and LMX1A.[4][8][9]

Protocol 2: Neurite Outgrowth Assay

Materials:

-

Mature iPSC-derived dopaminergic neurons

-

Neuron culture medium

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Optional: Neurotoxin to induce neurite retraction (e.g., MPP+)

-

High-content imaging system

Procedure:

-

Cell Plating: Plate mature dopaminergic neurons in 96-well plates at an appropriate density. Allow neurons to adhere and extend neurites for at least 72 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in neuron culture medium.

-

Add the diluted this compound or vehicle control to the respective wells.

-

If inducing toxicity, add the neurotoxin at a pre-determined optimal concentration.

-

-

Incubation: Incubate the plates for 48-72 hours.

-

Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Stain with an antibody against a neuronal marker (e.g., β-III Tubulin).

-

Acquire images using a high-content imaging system.

-

-

Analysis: Use automated image analysis software to quantify neurite length, branching, and complexity.

Protocol 3: Cell Viability (MTT) Assay

Materials:

-

Mature iPSC-derived dopaminergic neurons

-

Neuron culture medium

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Optional: Stressor to induce cell death (e.g., hydrogen peroxide, rotenone)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Plating: Plate mature dopaminergic neurons in a 96-well plate.

-

Compound Treatment: Treat neurons with various concentrations of this compound or vehicle, with or without a stressor, for 24-48 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

Protocol 4: Immunocytochemistry for LRRK2 Pathway Activity

Materials:

-

Mature iPSC-derived dopaminergic neurons on coverslips or in imaging plates

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

-

Blocking solution (e.g., PBS with 5% goat serum and 0.1% Triton X-100)

-

Primary antibodies (e.g., anti-pRab10, anti-TH)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Treatment: Treat mature dopaminergic neurons with this compound (e.g., 100 nM) or vehicle for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with fluorescently labeled secondary antibodies.

-

Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity of pRab10 in TH-positive neurons.

Mandatory Visualizations

Caption: LRRK2 Signaling Pathway and the Point of Inhibition by this compound.

Caption: Experimental Workflow for Evaluating this compound in iPSC-Derived Neurons.

References

- 1. Differentiation of human Dopamine Neurons (DaNs) from induced pluripotent stem cells (iPSCs) [protocols.io]

- 2. An Efficient 2D Protocol for Differentiation of iPSCs into Mature Postmitotic Dopaminergic Neurons: Application for Modeling Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generation of iPSC-derived dopaminergic neurons [protocols.io]

- 7. aats.ac.cn [aats.ac.cn]

- 8. fujifilmcdi.com [fujifilmcdi.com]

- 9. Single-Cell Transcriptomics and In Vitro Lineage Tracing Reveals Differential Susceptibility of Human iPSC-Derived Midbrain Dopaminergic Neurons in a Cellular Model of Parkinson’s Disease [mdpi.com]

Application Notes and Protocols for Assessing Neuroprotection with CZC-25146

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most common pathogenic LRRK2 mutation, leads to increased kinase activity and has been linked to neuronal toxicity and neurodegeneration. CZC-25146 is a potent and selective inhibitor of LRRK2 kinase activity, demonstrating neuroprotective effects in preclinical models of PD by mitigating the toxic effects of mutant LRRK2.[1][2][3] These application notes provide detailed protocols for utilizing this compound to assess its neuroprotective capabilities in cellular models of LRRK2-mediated neurotoxicity.

Mechanism of Action

This compound is a cell-permeable small molecule that potently inhibits the kinase activity of both wild-type and mutant forms of LRRK2.[3] The primary mechanism of neuroprotection afforded by this compound is the attenuation of the downstream signaling cascades initiated by hyperactive LRRK2, which are believed to contribute to neuronal stress and degeneration.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| LRRK2 (Wild-Type) | 4.76[3] |

| LRRK2 (G2019S Mutant) | 6.87[3] |

Table 2: Neuroprotective Efficacy of this compound

| Model System | Assay | EC50 (nM) |

| Primary Rodent Neurons (G2019S LRRK2-induced toxicity) | Neuronal Injury and Death | ~100[1] |

Signaling Pathway

Mutant LRRK2 can lead to neurodegeneration through various signaling pathways. The diagram below illustrates a simplified proposed pathway of LRRK2-mediated neurotoxicity and the point of intervention for this compound.

Experimental Protocols

The following are detailed protocols for assessing the neuroprotective effects of this compound in primary neuronal cultures.

Primary Cortical Neuron Culture and Transfection

This protocol describes the isolation and culture of primary cortical neurons and their subsequent transfection to overexpress mutant LRRK2.

Materials:

-

E18 rat or mouse embryos

-

Hibernate-E medium (Thermo Fisher Scientific)

-

Papain (Worthington Biochemical)

-

DNase I (Worthington Biochemical)

-

Neurobasal Medium (Thermo Fisher Scientific)

-

B-27 Supplement (Thermo Fisher Scientific)

-

GlutaMAX (Thermo Fisher Scientific)

-

Penicillin-Streptomycin (Thermo Fisher Scientific)

-

Poly-D-lysine coated plates/coverslips

-

Plasmid DNA (e.g., pCMV-LRRK2-G2019S, pEGFP)

-

Lipofectamine 2000 (Thermo Fisher Scientific)

-

Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)

Procedure:

-

Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.

-

Mince the tissue and digest with papain and DNase I according to the manufacturer's instructions.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Plate the neurons on Poly-D-lysine coated plates or coverslips at a density of 2.5 x 10^5 cells/cm².

-

Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

On day in vitro (DIV) 7, transfect the neurons.

-

For each well of a 24-well plate, dilute 1 µg of LRRK2 plasmid DNA and 0.1 µg of pEGFP plasmid DNA in 50 µL of Opti-MEM.

-

In a separate tube, dilute 2 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.

-

Add the 100 µL DNA-lipid complex to each well containing 400 µL of culture medium.

-

Incubate for 48-72 hours before proceeding with neuroprotection assays.

This compound Treatment and Assessment of Neuroprotection

This protocol outlines the treatment of transfected neurons with this compound and the subsequent assessment of its neuroprotective effects using a neurite outgrowth assay.

Materials:

-

Transfected primary cortical neurons (from Protocol 1)

-

This compound (Tocris Bioscience or equivalent)

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (0.25% Triton X-100 in PBS)

-

Blocking solution (5% Bovine Serum Albumin in PBS)

-

Primary antibody (e.g., anti-MAP2, anti-GFP)

-

Fluorescently labeled secondary antibody

-

DAPI (nuclear stain)

-

Fluorescence microscope

-

Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

-

Immediately after transfection, treat the neurons with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount coverslips on slides and image using a fluorescence microscope.

-

Quantify neurite length of GFP-positive neurons using image analysis software. Compare the average neurite length between DMSO-treated and this compound-treated groups.

Neuronal Viability (MTT) Assay

This protocol provides a method to quantify the effect of this compound on the viability of neurons challenged with mutant LRRK2.

Materials:

-

Transfected primary cortical neurons in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Following transfection and treatment with this compound as described in Protocol 2, remove half of the culture medium from each well.

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untransfected or vector-transfected, DMSO-treated) cells.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to consult the original research articles for further details. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for In Vivo Administration of CZC-25146 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in the pathogenesis of Parkinson's disease and other neurodegenerative and inflammatory conditions.[1][2][3] Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, and altered LRRK2 kinase activity is also associated with sporadic cases.[2] this compound offers a valuable tool for studying the in vivo roles of LRRK2 and as a potential therapeutic agent. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of Parkinson's disease and neuroinflammation, along with key quantitative data and a visualization of the LRRK2 signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound [1][3][4]

| Target | IC50 (nM) |

| Human Wild-Type LRRK2 | 4.76 |

| Human G2019S LRRK2 | 6.87 |

Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice [3][5]

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Cmax | - | - |

| Tmax | - | - |

| AUC | - | - |

| Volume of Distribution (Vd) | 5.4 L/kg | - |

| Clearance (CL) | 2.3 L/hr/kg | - |

| Half-life (t1/2) | - | - |

| Bioavailability (F) | - | - |

Note: Specific values for Cmax, Tmax, AUC, t1/2, and F were not available in the provided search results.

LRRK2 Signaling Pathway

Mutant LRRK2 can lead to increased kinase activity, impacting downstream cellular processes. Inhibition of LRRK2 by this compound is expected to mitigate these pathological effects.

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the preparation and in vivo administration of this compound in mouse models.

Protocol 1: Formulation of this compound for Oral and Intravenous Administration

Objective: To prepare this compound formulations suitable for in vivo studies in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Formulation for Oral Administration (Suspension): [1]

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% carboxymethylcellulose sodium (CMC-Na) solution in sterile water.

-

Add the this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).

-

Vortex thoroughly to create a homogenous suspension.

-

Store the suspension at 4°C for short-term use. Vortex well before each administration.

Formulation for Oral Administration (Clear Solution): [3]

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a 1 mL final solution, add 100 µL of the DMSO stock solution to 900 µL of Corn Oil.

-

Vortex thoroughly until a clear solution is obtained. Note: This formulation is suitable for short-term studies (up to half a month).

Formulation for Intravenous Injection: [3]

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a 1 mL final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix well.

-

Add 50 µL of Tween-80 to the mixture and mix thoroughly.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Vortex until the solution is clear.

Protocol 2: Administration of this compound in a Parkinson's Disease Mouse Model

Objective: To evaluate the efficacy of this compound in a mouse model of Parkinson's disease. Commonly used models include those induced by neurotoxins like MPTP or genetic models such as LRRK2 mutant transgenic mice.

Experimental Workflow:

Caption: Experimental workflow for testing this compound in a Parkinson's mouse model.

Procedure:

-

Animal Model: Utilize a relevant mouse model of Parkinson's disease. For example, C57BL/6 mice for MPTP induction or a transgenic line expressing a pathogenic LRRK2 mutation.[6]

-

Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly assign mice to a vehicle control group and one or more this compound treatment groups.

-

Drug Administration:

-

Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 250 mg/kg) for the specified duration (e.g., 14 days).[3]

-

-

Behavioral Assessment: Perform behavioral tests to assess motor function at baseline and at the end of the treatment period.

-

Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue for analysis.

-

Endpoint Analysis:

-

Histology: Perform immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra and striatum.

-

Biochemistry: Measure levels of dopamine and its metabolites in the striatum using HPLC. Assess LRRK2 kinase activity or phosphorylation of its substrates in brain lysates.

-

Protocol 3: Administration of this compound in a Neuroinflammation Mouse Model

Objective: To assess the anti-inflammatory effects of this compound in a mouse model of neuroinflammation. Lipopolysaccharide (LPS) is commonly used to induce a robust inflammatory response in the brain.

Experimental Workflow:

Caption: Experimental workflow for testing this compound in a neuroinflammation mouse model.

Procedure:

-

Animal Model: Use wild-type mice, such as C57BL/6.

-

Acclimatization: Acclimate mice for at least one week prior to the experiment.

-

Grouping: Randomly assign mice to control and treatment groups.

-

Drug Administration:

-

Administer this compound or vehicle (e.g., via intraperitoneal injection or oral gavage) at the desired dose. The timing of administration relative to the inflammatory challenge is critical (e.g., 1 hour before LPS).

-

-

Induction of Neuroinflammation:

-

Administer LPS via intraperitoneal injection (e.g., 1-5 mg/kg).

-

-

Monitoring: Observe mice for signs of sickness behavior (e.g., lethargy, piloerection).

-

Tissue Collection: Euthanize mice at a predetermined time point after LPS administration (e.g., 24 hours) and collect brain tissue and plasma.

-

Endpoint Analysis:

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates or plasma using ELISA or multiplex assays.

-

Immunohistochemistry: Stain brain sections for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation.

-

Safety and Handling

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in health and disease. The protocols outlined above provide a framework for conducting in vivo studies in mouse models of Parkinson's disease and neuroinflammation. Researchers should optimize dosages, treatment durations, and outcome measures based on their specific experimental goals and animal models.

References

- 1. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]